CYP1A1 versus CYP2B1 Inhibitory Selectivity: Comparative IC₅₀ Values
Ethyl phenanthrene-2-carboxylate demonstrates approximately 10.6-fold higher inhibitory potency toward CYP1A1 (IC₅₀ = 5.0 μM) compared with CYP2B1 (IC₅₀ = 53 μM) under matched induction conditions [1]. The IC₅₀ against CYP1A1 varies substantially depending on induction state, increasing from 5.0 μM in 3-methylcholanthrene-induced microsomes to 84 μM in phenobarbitone-treated rats [2].
| Evidence Dimension | CYP isoform inhibitory potency |
|---|---|
| Target Compound Data | CYP1A1 IC₅₀ = 5.0 μM; CYP2B1 IC₅₀ = 53 μM |
| Comparator Or Baseline | Same compound tested against two isoforms |
| Quantified Difference | 10.6-fold greater potency for CYP1A1 vs CYP2B1 |
| Conditions | Rat liver microsomes; CYP1A1 assay in 3-methylcholanthrene-induced tissue; CYP2B1 assay in phenobarbitone-treated tissue; target compound concentration 260 μM |
Why This Matters
This isoform selectivity profile informs users studying PAH metabolism or requiring CYP1A1-targeted tool compounds that ethyl phenanthrene-2-carboxylate offers moderate preference over CYP2B1.
- [1] BindingDB. BDBM50404853. IC50: 5.00E+3 nM for CYP1A1 (3-MC-induced); IC50: 5.30E+4 nM for CYP2B1 (phenobarbitone-treated). View Source
- [2] BindingDB. BDBM50404853. IC50: 8.40E+4 nM for CYP1A1 in phenobarbitone-treated rats. View Source
